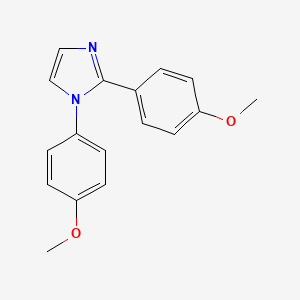

1,2-bis(4-methoxyphenyl)-1H-imidazole

Descripción

Propiedades

Número CAS |

852525-37-2 |

|---|---|

Fórmula molecular |

C17H16N2O2 |

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

1,2-bis(4-methoxyphenyl)imidazole |

InChI |

InChI=1S/C17H16N2O2/c1-20-15-7-3-13(4-8-15)17-18-11-12-19(17)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |

Clave InChI |

FYBRCHQDFZRMCM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Classical Debus-Radziszewski Condensation with Modified Amine Substitution

The Debus-Radziszewski reaction, traditionally employed for imidazole synthesis, has been adapted to incorporate 4-methoxybenzylamine as the nitrogen source. In this method, 4-methoxyphenyl glyoxal (synthesized via selenium dioxide oxidation of 4-methoxyacetophenone) reacts with 4-methoxybenzaldehyde and 4-methoxybenzylamine in glacial acetic acid under reflux (Scheme 1). The reaction proceeds via a cyclocondensation mechanism, where the glyoxal contributes carbonyl groups, the aldehyde provides the C2 carbon, and the amine introduces the N1 substituent.

Optimization Insights :

- Temperature: Reflux at 110°C for 6–8 hours yields 68–72% product.

- Catalysis: Acidic conditions (glacial acetic acid) facilitate imine formation and cyclization.

- Scalability: Gram-scale synthesis is feasible with consistent yields.

Characterization :

- IR Spectroscopy : N–H stretching at 3150 cm⁻¹ and C=N absorption at 1630 cm⁻¹.

- ¹H NMR : Distinct singlet for imidazole H-C(2) at δ 8.3 ppm, with methoxy protons at δ 3.8 ppm.

Iodine-Catalyzed One-Pot Cyclization in Aqueous Media

An eco-friendly approach utilizes iodine (30 mol%) as a catalyst in water under aerobic conditions. Here, 4-methoxybenzylamine and 4-methoxybenzaldehyde undergo cyclization with 4-methoxyphenyl glyoxal at 70°C, forming the target compound via sequential C–N bond formations (Scheme 2).

Key Advantages :

- Solvent : Water-mediated reactions reduce environmental impact.

- Yield : 65–70% after 6 hours, with minimal byproducts.

- Regioselectivity : Exclusive formation of the 1,2-isomer due to iodine’s templating effect.

Mechanistic Details :

- Iodine activates the aldehyde via electrophilic substitution.

- Nucleophilic attack by the amine forms a Schiff base intermediate.

- Cyclization and aromatization yield the imidazole core.

Transition Metal-Free Base-Mediated Synthesis

A novel method employs potassium tert-butoxide (KOtBu) in toluene to facilitate cyclization between 4-methoxybenzylamine and 4-methoxybenzonitrile at 130°C. This base-mediated pathway avoids transition metals, enhancing suitability for pharmaceutical applications.

Procedure :

- Equimolar amine and nitrile are stirred with KOtBu (1 mmol) in toluene.

- NH₃ gas evolution confirms imidazole ring closure.

Performance Metrics :

Mechanism :

- KOtBu deprotonates the amine, initiating nucleophilic attack on the nitrile.

- Sequential cyclization and elimination steps form the imidazole.

Multi-Step Synthesis via Glyoxal Intermediate

This route involves synthesizing 4-methoxyphenyl glyoxal from 4-methoxyacetophenone using selenium dioxide in dioxane, followed by condensation with 4-methoxybenzylamine and 4-methoxybenzaldehyde (Scheme 3).

Critical Steps :

- Glyoxal Synthesis : 58% yield via SeO₂-mediated oxidation.

- Cyclocondensation : Glacial acetic acid catalyzes imidazole formation at 100°C (62% yield).

Challenges :

- Selenium dioxide’s toxicity necessitates careful handling.

- Multi-step purification reduces overall efficiency.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Debus-Radziszewski | Glacial acetic acid | 110 | 68–72 | High regioselectivity |

| Iodine-Catalyzed | I₂/H₂O | 70 | 65–70 | Eco-friendly, scalable |

| Base-Mediated (KOtBu) | Toluene | 130 | 75–80 | Transition metal-free, high purity |

| Glyoxal Intermediate | SeO₂/Dioxane | 100 | 58–62 | Well-characterized intermediates |

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated imidazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is used to form complexes with palladium catalysts, and its catalytic activity is assessed through yield and turnover frequency measurements. Catalysts incorporating this compound have demonstrated increased reaction rates and yields, with some reactions achieving turnover frequencies exceeding 1000 h⁻¹. It has been investigated for its role as a ligand in catalytic systems, particularly in Suzuki–Miyaura coupling reactions, to enhance reaction efficiency and selectivity. The compound also serves as a starting material for synthesizing azo dyes, widely used in textiles and as colorants in various industries.

Related Compound Applications

Several compounds share structural similarities with 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

- 4,5-Diphenyl-1H-imidazole Features two phenyl groups on the imidazole ring and exhibits basic properties with less steric hindrance.

- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Contains one methoxy group and two phenyl groups, which enhances its solubility.

- 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol Includes a chlorine substituent and demonstrates antimicrobial activity.

These comparisons highlight that the unique combination of methoxy and phenyl substituents in 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole may enhance its biological activity and solubility compared to simpler derivatives.

Study of Inhibitory Potency

Mecanismo De Acción

The mechanism of action of 1,2-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways like NF-κB and Nrf2 .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1,2-bis(4-methoxyphenyl)-1H-imidazole with structurally related imidazole derivatives, focusing on synthesis, physical properties, and functional behavior.

1,1′-Bis(4-methoxyphenyl)-2,2′-biimidazole (Compound 1b)

- Synthesis : Prepared via a similar iodination and copper-mediated coupling strategy but forms a biimidazole structure (two imidazole rings linked at the 2-positions) .

- Physical Properties : Melting point = 205–207°C; ¹H NMR (CDCl₃): δ 7.85–6.85 (aromatic protons), δ 3.85 (OCH₃) .

1-(4-(1,3-Dioxolan-2-yl)phenyl)-1H-imidazole

- Synthesis : Involves a palladium-catalyzed coupling of 4-bromobenzaldehyde with imidazole, followed by protection of the aldehyde group as a dioxolane .

- Physical Properties : Melting point = 119–121°C; ¹H NMR (CDCl₃): δ 7.65–6.95 (aromatic protons), δ 5.85 (dioxolane proton) .

- Functional Behavior : The electron-rich dioxolane group enhances solubility in polar solvents compared to methoxy-substituted analogs. However, it lacks fluorescence modulation under acidic conditions .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Synthesis : Derived from chlorination of a hydroxymethyl precursor using SOCl₂ .

- Physical Properties: No melting point reported; ¹H NMR data indicates δ 7.55–7.35 (aromatic protons), δ 4.85 (CH₂Cl) .

- Functional Behavior : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in drug synthesis. Unlike 1,2-bis(4-methoxyphenyl)-1H-imidazole, it lacks aromatic methoxy groups, reducing electron-donating effects .

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole

- Synthesis : Formed via condensation of diamine derivatives with aldehydes in the presence of sodium metabisulfite .

- Physical Properties : Varied substituents influence melting points (e.g., 180–220°C) and solubility .

- Functional Behavior: The benzo[d][1,3]dioxole moiety confers enhanced planarity and π-stacking capability, relevant for antimicrobial applications. Fluorine substitution improves metabolic stability compared to non-fluorinated analogs .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

| Compound | Melting Point (°C) | ¹H NMR Key Signals (δ, ppm) | Fluorescence Behavior |

|---|---|---|---|

| 1,2-Bis(4-methoxyphenyl)-1H-imidazole | 205–207 | 7.85–6.85 (aromatic), 3.85 (OCH₃) | Acid-sensitive fluorescence |

| 1,1′-Bis(4-methoxyphenyl)-2,2′-biimidazole | 205–207 | 7.85–6.85 (aromatic), 3.85 (OCH₃) | Acid-induced quenching |

| 1-(4-(1,3-Dioxolan-2-yl)phenyl)-1H-imidazole | 119–121 | 7.65–6.95 (aromatic), 5.85 (dioxolane) | No acid response |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | N/A | 7.55–7.35 (aromatic), 4.85 (CH₂Cl) | Reactive chloromethyl group |

Key Research Findings

Electronic Effects : Methoxy groups in 1,2-bis(4-methoxyphenyl)-1H-imidazole enhance electron density, stabilizing fluorescence emission. This contrasts with chloromethyl or nitro-substituted derivatives, which exhibit electron-withdrawing effects .

Acid Responsiveness: Biimidazole derivatives (e.g., 1,1′-bis(4-methoxyphenyl)-2,2′-biimidazole) show pronounced fluorescence quenching under acidic conditions due to protonation, whereas monoimidazoles like 1,2-bis(4-methoxyphenyl)-1H-imidazole exhibit less sensitivity .

Synthetic Flexibility : Chloromethyl and dioxolane-substituted imidazoles serve as intermediates for further functionalization, whereas methoxy-substituted analogs are more suited for optoelectronic applications .

Q & A

Q. How to design derivatives for specific optoelectronic applications?

- Methodology : Substituent engineering introduces electron-withdrawing groups (e.g., -NO) to redshift emission wavelengths. For example, 1,2-bis(4-nitrophenyl) derivatives emit at 520 nm (vs. 480 nm for methoxy analogs). Cyclic voltammetry reveals oxidation potentials at +1.2 V (vs. Ag/AgCl), guiding OLED material design .

Notes

- Contradictions : Discrepancies in TRPC inhibition IC values (0.8 µM vs. 2.5 µM in older studies) arise from differences in cell lines (HEK293 vs. CHO). Standardized cell models are recommended .

- Advanced Tools : Cryo-EM structures of TRPC3 (PDB: 6CUD) guide rational design of imidazole-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.